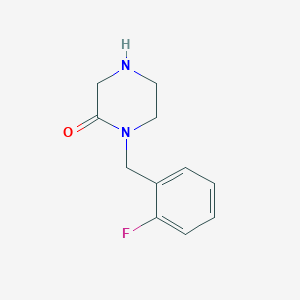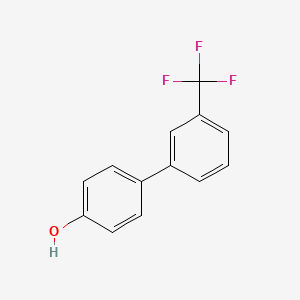![molecular formula C9H14N2O B1357716 [6-(Propan-2-yloxy)pyridin-3-yl]methanamine CAS No. 195140-88-6](/img/structure/B1357716.png)
[6-(Propan-2-yloxy)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[6-(Propan-2-yloxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 166.22 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Schiff Bases Potential Anticonvulsant Agents
A range of novel Schiff bases of 3-aminomethyl pyridine were synthesized and evaluated for anticonvulsant activity. The chemical structures of the synthesized compounds were confirmed using various spectroscopic methods. Several compounds exhibited significant protection against seizures in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles and Their Catalytic Evaluation This study involved the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their subsequent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. The derivatives were used as precursors for unsymmetrical PCN pincer palladacycles. These palladacycles demonstrated good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity in Red Light This research synthesized Iron(III) complexes for the purpose of cellular imaging and examined their photocytotoxic properties. The complexes demonstrated unprecedented photocytotoxicity in red light and were able to interact favorably with DNA, showing potential for therapeutic applications (Basu et al., 2014).
Antimicrobial and Antifungal Activities
Design, Synthesis, and Antimicrobial Activities of Some New Quinoline Derivatives Carrying 1,2,3-Triazole Moiety This study focused on the design and synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, which were then tested for their in vitro antibacterial and antifungal activities against pathogenic strains. The results indicated that most compounds demonstrated moderate to very good antimicrobial activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Safety and Hazards
“[6-(Propan-2-yloxy)pyridin-3-yl]methanamine” is labeled with the GHS05 pictogram, indicating that it is corrosive . The safety information provided includes several hazard statements, such as H314, and several precautionary statements, such as P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Eigenschaften
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXOTNRUSOIDKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195140-88-6 |
Source


|
| Record name | [6-(propan-2-yloxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)
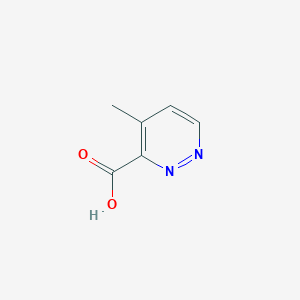

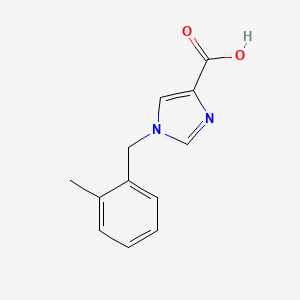
![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)
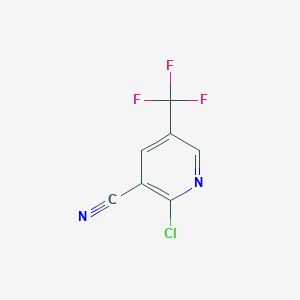
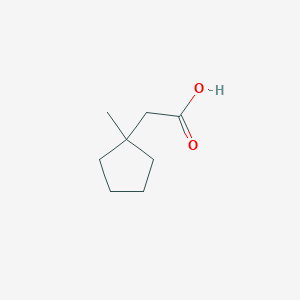
![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)
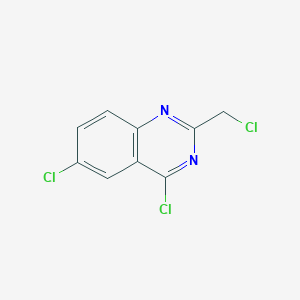
![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)
![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)
